molecular formula C16H17N5O2S B2633633 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 768287-00-9

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No. B2633633
CAS RN: 768287-00-9
M. Wt: 343.41
InChI Key: ZHBFDIQQVCEHEN-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl)-N-acetamide . It is a potential biologically active substance that has been studied for its anti-exudative activity .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of this compound is alkylation . Alkylation is a process by which an alkyl group is transferred from one molecule to another. In this case, the alkyl group is transferred from N-aryl-substituted α-chloroacetamides to 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione .


Physical And Chemical Properties Analysis

The compound, after synthesis and crystallization, appears as white or light yellow crystalline substances with clear melting temperatures .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied as a potential non-steroidal anti-inflammatory drug (NSAID). The researchers synthesized 10 novel compounds of this molecule and conducted experiments to confirm their pharmacological activity . The compounds demonstrated moderate to high anti-exudative activity .

Pharmacological Activity Prediction

The pharmacological activity of this compound was predicted using the program “PASS-online”. The prediction indicated the presence of anti-exudative activity .

Synthesis of Derivatives

Researchers have synthesized 10 derivatives of this compound for the first time . These derivatives were received during the alkylation reaction of aryl substituted N-α-chloroacetamides .

Experimental Confirmation of Activity

The predicted anti-exudative action of this compound was studied on white male rats using experimental models of formalin-induced edema . The substances were administered orally in a form of suspension and 3% starch mucus 1 hour before the maximum development of edema at a dose of 10 mg/kg .

Comparison with Reference Drugs

The anti-exudative activity of five leaders’ compounds exceeds the activity of the reference drug Diclofenac sodium . This suggests that these compounds could be potential alternatives to existing drugs .

Potential for Further Research

Given the promising results of the initial studies, there is potential for further research into the applications of this compound and its derivatives . This could lead to the development of new drugs with improved efficacy and fewer side effects .

Future Directions

The compound has shown promising results in terms of its anti-exudative activity . Future research could focus on further exploring its potential uses in medical applications, particularly in the treatment of conditions associated with inflammation and fluid accumulation. Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-11-6-3-4-7-12(11)18-14(22)10-24-16-20-19-15(21(16)17)13-8-5-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBFDIQQVCEHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide

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